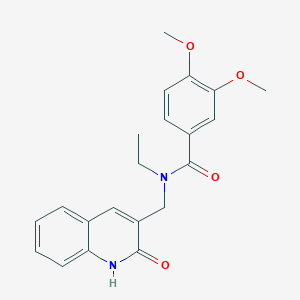
1-(4-methylbenzoyl)-N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylbenzoyl)-N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a chemical compound that belongs to the class of tetrahydroquinolines. It has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-(4-methylbenzoyl)-N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood. However, it has been proposed that it exerts its anti-cancer activity by inhibiting the activity of enzymes involved in the cell cycle and inducing apoptosis. It has also been suggested that it exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain. Its anti-viral activity is thought to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the cell cycle, induce apoptosis, reduce oxidative stress and inflammation in the brain, and inhibit viral replication. It has also been found to have low toxicity and high selectivity towards cancer cells.
実験室実験の利点と制限
One of the advantages of using 1-(4-methylbenzoyl)-N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and infectious diseases. It has also been found to have low toxicity and high selectivity towards cancer cells. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the study of 1-(4-methylbenzoyl)-N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One of the directions is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety. Additionally, its potential use as a drug delivery system for other therapeutic agents can also be explored. Finally, its use in combination therapy with other drugs can also be investigated to enhance its therapeutic efficacy.
合成法
The synthesis of 1-(4-methylbenzoyl)-N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the reaction of 4-methylbenzoyl chloride with 3-methylphenylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyclohexanone in the presence of a Lewis acid catalyst such as zinc chloride to obtain the final product.
科学的研究の応用
1-(4-methylbenzoyl)-N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and infectious diseases. It has been found to exhibit anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, it has been studied for its potential use as an anti-viral agent.
特性
IUPAC Name |
N-(4-fluorophenyl)-1-(4-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2/c1-16-4-6-17(7-5-16)24(29)27-14-2-3-18-15-19(8-13-22(18)27)23(28)26-21-11-9-20(25)10-12-21/h4-13,15H,2-3,14H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFUTFMSIUQSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[(4-methoxyphenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7710447.png)


![N-(5-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710472.png)
![2-[(4-Chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7710477.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide](/img/structure/B7710484.png)

